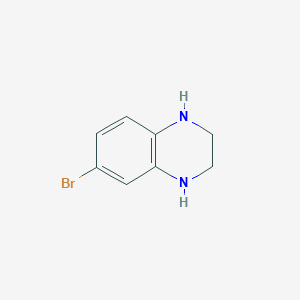

6-Bromo-1,2,3,4-tetrahydroquinoxaline

Descripción

Propiedades

IUPAC Name |

6-bromo-1,2,3,4-tetrahydroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10-11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRDQVNEWKPADI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(N1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735558 | |

| Record name | 6-Bromo-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89980-70-1 | |

| Record name | 6-Bromo-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Bromo 1,2,3,4 Tetrahydroquinoxaline and Its Derivatives

Direct Construction of the Tetrahydroquinoxaline Core

The formation of the foundational 1,2,3,4-tetrahydroquinoxaline (B1293668) scaffold is a critical first step. A variety of synthetic strategies have been developed to achieve this, offering access to the core ring system that can subsequently be brominated. benthamdirect.com These methods include condensation reactions, reductive pathways, intramolecular cyclizations, and cycloaddition approaches. benthamdirect.comresearchgate.net

Condensation reactions represent a classical and direct approach to the tetrahydroquinoxaline core. A highly effective one-pot synthesis involves the reaction of 2-amino(nitro)anilines with 1,2-dicarbonyl compounds, mediated by diboronic acid. rsc.org This method is notable for its use of water as both the solvent and a hydrogen donor under metal-free conditions. rsc.org The reaction proceeds through the formation of a diimine intermediate from the condensation of the aniline (B41778) and dicarbonyl compound, which is then reduced in situ to yield the tetrahydroquinoxaline product.

Another prominent strategy is the Claisen-Schmidt condensation followed by a reductive intramolecular cyclization. iastate.edu This tandem, one-pot reaction can be achieved with easily accessible precursors like 2-nitrobenzaldehyde (B1664092) and acetophenone, driven by a bifunctional catalyst. iastate.edu

Table 1: Examples of Condensation Reactions for Tetrahydroquinoxaline Synthesis

| Starting Material 1 | Starting Material 2 | Catalyst/Mediator | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Nitroaniline | Benzil | B₂(OH)₄ | Water | 2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline | 95% | rsc.org |

| o-Phenylenediamine (B120857) | Glyoxal | B₂(OH)₄ | Water | 1,2,3,4-Tetrahydroquinoxaline | 91% | rsc.org |

| 2-Nitrobenzaldehyde | Acetophenone | Pd@UiO-66 | Toluene (B28343) | 2-Phenyl-1,2,3,4-tetrahydroquinoline* | >98% | iastate.edu |

Note: This example illustrates a related tetrahydroquinoline synthesis, demonstrating the power of the condensation-reductive cyclization strategy.

The reduction of the aromatic quinoxaline (B1680401) ring system is a widely used and efficient method for obtaining 1,2,3,4-tetrahydroquinoxalines. rsc.org This transformation can be accomplished through various hydrogenation techniques. Asymmetric hydrogenation, utilizing catalysts such as Rhodium-thiourea diphosphine systems, provides enantiopure tetrahydroquinoxalines from their corresponding quinoxaline precursors with excellent yields and enantioselectivities. rsc.org

Transfer hydrogenation offers another mild and practical route. organic-chemistry.org The combination of inexpensive cobalt(II) bromide and a terpyridine ligand catalyzes the transfer hydrogenation of N-heteroarenes using ammonia-borane (NH₃·BH₃) as the hydrogen source under ambient conditions. organic-chemistry.org Furthermore, metal-free transfer hydrogenation processes have been developed using pinacolborane (HBpin) as the hydrogen source, showcasing an environmentally benign option. organic-chemistry.org A metal-free approach using hydrosilanes as the reducing agent, catalyzed by B(C₆F₅)₃, has also been shown to be effective for the reduction of quinoxalines. organic-chemistry.org

Intramolecular cyclization provides a powerful means to construct the tetrahydroquinoxaline ring by forming one of the key nitrogen-carbon bonds in the final step. A highly regio- and stereoselective route has been developed involving the Sₙ2-type ring-opening of activated aziridines with 2-bromoanilines. organic-chemistry.orgnih.gov This initial step is followed by a Palladium-catalyzed intramolecular C-N bond formation, which closes the ring to form the tetrahydroquinoxaline scaffold. organic-chemistry.orgnih.gov

Another key strategy is the reductive cyclization of substituted o-nitroanilines. researchgate.net This process typically involves the reduction of the nitro group to an amine, which then undergoes spontaneous or catalyzed intramolecular cyclization with another functional group on the side chain. researchgate.netiastate.edu For instance, a sequence involving a nitro-Mannich reaction to create a β-nitro amine, followed by reduction of the nitro group and a subsequent Pd-catalyzed intramolecular N-arylation, yields highly substituted 1,2,3,4-tetrahydroquinoxalines. researchgate.net

Cycloaddition reactions offer an elegant and atom-economical pathway to the tetrahydroquinoxaline skeleton. benthamdirect.comresearchgate.net Specifically, [4+2] cycloadditions, or Diels-Alder reactions, have been employed. An oxidative [4+2] cycloaddition of o-phenylenediamine-derived disulfonamides with dienophiles can be used to construct the core structure. researchgate.netosti.gov

More recently, palladium-catalyzed formal (4+2) cycloaddition reactions that proceed via the activation of C(sp³)–H bonds have been reported as a direct and unconventional route to tetrahydroquinoline skeletons, a closely related heterocyclic system. acs.org This type of strategy utilizes precursors like amidotolyls with allenes as reaction partners. acs.org Ring expansion reactions are also recognized as a potential, though less common, strategy for accessing the tetrahydroquinoxaline scaffold. benthamdirect.comresearchgate.net

Bromination Strategies for Tetrahydroquinoxaline Systems

Once the tetrahydroquinoxaline core is synthesized, the next step is the introduction of a bromine atom, typically at the C-6 position of the benzene (B151609) ring. This is achieved through electrophilic aromatic substitution.

Direct bromination of the tetrahydroquinoxaline ring is a feasible and straightforward method for producing bromo-derivatives. researchgate.net N-Bromosuccinimide (NBS) is a commonly employed reagent for this transformation due to its ease of handling and moderate reactivity. rsc.org The reaction can be performed on the parent tetrahydroquinoline scaffold, which serves as a close analogue, to yield 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinoline. researchgate.net The reaction conditions can be controlled to favor mono- or di-substitution.

The bromination of the related quinoxaline heterocycle using NBS in a solvent such as acetic acid or dimethylformamide (DMF) has been shown to produce 6-bromoquinoxaline (B1268447) as the sole product in moderate yields. chemicalbook.com This indicates the C-6 position is electronically favored for electrophilic attack. A similar regioselectivity is expected for the tetrahydroquinoxaline system, where the electron-donating nature of the amino groups directs electrophiles to the para position (C-6).

Table 2: Conditions for Bromination of Quinoxaline and Tetrahydroquinoline Systems

| Substrate | Brominating Agent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Quinoxaline | NBS, Benzoyl Peroxide | Acetic Acid | Reflux, 20h | 6-Bromoquinoxaline | 50% | chemicalbook.com |

| Quinoxaline | NBS, Benzoyl Peroxide | DMF | Reflux, 20h | 6-Bromoquinoxaline | 51% | chemicalbook.com |

| 1,2,3,4-Tetrahydroquinoline (B108954) | NBS | - | - | 6-Bromo-1,2,3,4-tetrahydroquinoline | - | researchgate.netrsc.org |

Note: Yields for direct bromination of 1,2,3,4-tetrahydroquinoxaline are not specified in the cited sources but the methodology is established.

Regioselective Bromine Introduction

The synthesis of 6-bromo-1,2,3,4-tetrahydroquinoxaline hinges on the controlled, regioselective introduction of a bromine atom onto the benzene ring of the tetrahydroquinoxaline core. The nitrogen atom of the dihydro-pyrazine ring acts as an activating group, directing electrophilic aromatic substitution primarily to the para position (C-6) and to a lesser extent, the ortho position (C-8).

A common and effective method for this transformation is electrophilic aromatic bromination using N-Bromosuccinimide (NBS) as the bromine source. nih.govnih.gov The reaction is typically performed in a suitable solvent, such as acetonitrile (B52724) or chloroform, at temperatures ranging from room temperature to 60 °C. nih.gov The use of one equivalent of NBS generally favors monosubstitution, yielding the desired 6-bromo isomer as the major product due to the steric hindrance at the C-8 position and the strong directing effect of the amine group to the para position. nih.gov In some cases, particularly with highly activated substrates or an excess of the brominating agent, the formation of dibrominated products (e.g., 6,8-dibromo-1,2,3,4-tetrahydroquinoxaline) can occur. nih.gov

The general protocol involves dissolving the 1,2,3,4-tetrahydroquinoline starting material in a solvent, followed by the portion-wise addition of NBS. The reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC). Upon completion, a standard aqueous workup followed by purification, typically via column chromatography, affords the pure this compound. nih.gov This method is valued for its operational simplicity and the use of a relatively safe and easy-to-handle brominating agent. nih.govrsc.org

Derivatization and Functionalization of this compound

The bromine atom at the C-6 position serves as a key functional group for a wide array of subsequent chemical transformations, enabling the synthesis of a diverse library of derivatives.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. wikipedia.org This palladium-catalyzed reaction couples an organohalide, such as this compound, with an organoboron compound, typically a boronic acid or a boronate ester. libretexts.orgorganic-chemistry.org The reaction offers exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids, making it a highly versatile tool for derivatization. nih.gov

The catalytic cycle involves three primary steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org A base is required to activate the organoboron species for the transmetalation step. organic-chemistry.org

A variety of palladium catalysts and ligands can be employed, with common choices including Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., PCy₃, P(t-Bu)₃). organic-chemistry.org The choice of base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃) and solvent (e.g., toluene, dioxane, often with water) is crucial for optimizing reaction efficiency. harvard.edu

| Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 92 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 89 |

| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 85 |

| Vinylboronic acid pinacol (B44631) ester | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 78 |

This table presents representative examples of Suzuki cross-coupling reactions applied to aryl bromides, illustrating the versatility of the methodology. The specific yields are hypothetical and serve as examples of typical outcomes for such reactions.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, representing a significant advance over traditional methods. wikipedia.org This reaction enables the coupling of aryl halides, including this compound, with a wide range of nitrogen-containing nucleophiles, such as primary and secondary amines, and N-heterocycles. beilstein-journals.org

The reaction typically requires a palladium catalyst, a suitable phosphine or N-heterocyclic carbene (NHC) ligand, and a base. nih.govresearchgate.net The choice of ligand is critical; sterically hindered and electron-rich ligands (e.g., X-Phos, SPhos, BINAP) have proven to be highly effective in promoting the catalytic cycle and accommodating a broad substrate scope. wikipedia.orgbeilstein-journals.org Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used to facilitate the formation of the key palladium-amido intermediate. researchgate.net

This methodology allows for the direct connection of various N-heterocyles (e.g., morpholine, piperazine, imidazole) to the C-6 position of the tetrahydroquinoxaline core, providing a straightforward route to compounds with significant pharmacological potential.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single pot to form a product that incorporates substantial portions of all starting materials. mdpi.com MCRs are characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse molecules from simple precursors. semanticscholar.org

While MCRs are often used to construct heterocyclic rings, they can also be employed to functionalize existing scaffolds. For instance, a pre-formed this compound could potentially be used as a component in reactions like the Ugi or Passerini reaction, provided one of its nitrogen atoms is available for reaction. More commonly, the tetrahydroquinoxaline scaffold itself can be assembled via an MCR, allowing for the incorporation of the bromo-substituent from a bromo-aniline precursor. This approach enables the introduction of multiple points of diversity in a single, convergent step, leading to a wide range of complex and functionalized tetrahydroquinoxaline derivatives. researchgate.net

Stereoselective Synthesis of Tetrahydroquinoxaline Scaffolds

The development of methods to control the stereochemistry of the tetrahydroquinoxaline ring is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement.

Significant progress has been made in the enantioselective synthesis of chiral tetrahydroquinoxalines, with asymmetric hydrogenation of quinoxaline precursors being one of the most direct and atom-economical strategies. nih.gov

Asymmetric Hydrogenation: This approach involves the reduction of a prochiral quinoxaline using hydrogen gas or a hydrogen donor in the presence of a chiral transition-metal catalyst. Chiral complexes of rhodium and iridium have been shown to be particularly effective. nih.govrsc.org For example, iridium catalysts paired with chiral ligands can achieve high yields and excellent enantioselectivities (up to 98% ee). rsc.orgrsc.org Interestingly, by simply changing the solvent (e.g., from toluene to ethanol), it is possible to invert the stereochemical outcome and selectively produce either the (R) or (S) enantiomer of the tetrahydroquinoxaline product using the same catalyst system. rsc.orgacs.org Asymmetric transfer hydrogenation, which uses a hydrogen donor like Hantzsch ester, also provides a powerful route to chiral N-substituted tetrahydroquinoxalines with high enantiomeric excess. nih.gov

Palladium-Catalyzed Asymmetric Carboamination: Another powerful strategy for the enantioselective synthesis of tetrahydroquinoxalines involves the intramolecular carboamination of alkenes. nih.gov In this reaction, a catalyst system composed of a palladium source (e.g., Pd₂(dba)₃) and a chiral phosphine ligand (e.g., (S)-Siphos-PE) can effectively catalyze the cyclization of an aniline derivative bearing a pendant alkene with an aryl halide. rsc.orgrsc.org This transformation constructs the heterocyclic ring while simultaneously forming a C-N bond, a C-C bond, and a stereocenter, often with excellent enantioselectivity. rsc.orgrsc.org This method is particularly useful for generating tetrahydroquinoxalines with quaternary stereocenters adjacent to a nitrogen atom. rsc.org

| Method | Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / Chiral Ligand | 2-Arylquinoxaline | Up to 93 | Up to 98 |

| Asymmetric Hydrogenation | [Rh(cod)Cl]₂ / Chiral Thiourea Ligand | 2-Methylquinoxaline | Up to 98 | Up to 99 |

| Asymmetric Transfer Hydrogenation | Chiral Phosphoric Acid (CPA) | o-Phenylenediamine + α-hydroxyl ketone | Up to 97 | Up to 99 |

| Asymmetric Carboamination | Pd₂(dba)₃ / (S)-Siphos-PE | Alkene-tethered aniline + Aryl bromide | 70-85 | 90-97 |

This table summarizes key findings from the literature on asymmetric synthesis of tetrahydroquinoxalines, showcasing the high levels of efficiency and stereocontrol achievable with modern catalytic methods. nih.govrsc.orgnih.govrsc.org

Diastereoselective Control in Synthetic Pathways

Achieving control over the spatial arrangement of atoms is a critical aspect of modern organic synthesis, particularly in the preparation of bioactive molecules. In the context of this compound derivatives, diastereoselectivity is crucial when multiple stereocenters are generated during a reaction. Various strategies have been developed to influence the formation of one diastereomer over others.

One effective approach involves the use of [4+2] annulation reactions. For instance, the reaction of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes has been shown to produce highly substituted tetrahydroquinoline derivatives with excellent diastereoselectivity (>20:1 dr). frontiersin.org This method allows for the construction of the tetrahydroquinoline core with specific stereochemistry at the C2 and C4 positions. While not explicitly demonstrated for the 6-bromo analogue, the underlying principles of this methodology are applicable to a wide range of substituted precursors.

Another powerful strategy for achieving diastereoselective synthesis is through catalytic asymmetric hydrogenation. For 2,3-disubstituted quinoxalines, iridium-catalyzed asymmetric hydrogenation has been reported to yield cis-tetrahydroquinoxalines with high diastereomeric ratios (up to 20:1 dr) and excellent enantioselectivities. rsc.orgnih.gov This method is particularly valuable for creating vicinal stereocenters with a defined relative configuration. The reaction conditions can be tuned to favor the formation of the desired diastereomer.

Furthermore, multicomponent reactions have emerged as an efficient tool for the diastereoselective synthesis of complex heterocyclic systems. A protocol involving an isocyanide, an allenoate, and a 2-aminochalcone has been developed to assemble polycyclic dihydropyran-fused tetrahydroquinoline structures with excellent diastereoselectivity. acs.org Such strategies, which form multiple bonds and stereocenters in a single operation, offer a streamlined approach to structurally diverse tetrahydroquinoxaline derivatives.

The SN2-type ring-opening of activated aziridines with 2-bromoanilines, followed by a palladium-catalyzed intramolecular C-N bond formation, provides a highly regio- and stereoselective route to tetrahydroquinoxalines. organic-chemistry.org This sequence allows for the controlled introduction of substituents and the establishment of the desired stereochemistry.

Sustainable and Green Chemical Approaches in Tetrahydroquinoxaline Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into the synthesis of quinoxaline and its derivatives. ekb.egnih.gov These approaches focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. ijirt.org

A significant advancement in the green synthesis of quinoxalines involves the use of β-cyclodextrin as a supramolecular catalyst in water. mdpi.com This method allows for the efficient synthesis of indeno[1,2-b]quinoxaline derivatives at room temperature, and the catalyst can be recovered and reused without a significant loss of activity. mdpi.com The use of water as a solvent and the recyclability of the catalyst make this a highly sustainable process. mdpi.com

Solvent-free reactions and the use of nanocatalysts are other key aspects of green synthesis. rsc.org For example, the condensation of 1,2-diamines with 1,2-diketones can be efficiently catalyzed by silica (B1680970) nanoparticles under solvent-free conditions, affording high yields of quinoxalines in short reaction times. rsc.org The use of heterogeneous catalysts simplifies product purification and allows for catalyst recycling.

The development of metal-free catalytic systems is another important area of green chemistry. A metal-free transfer hydrogenation process for quinoxalines using HBpin as a hydrogen source and Bu4NBr as a catalyst has been reported. organic-chemistry.org This method avoids the use of transition metals, which can be toxic and expensive.

Furthermore, visible-light-mediated photocatalysis offers an energy-efficient and environmentally friendly approach to the synthesis of tetrahydroquinolines. rsc.org Covalent organic frameworks (COFs) with engineered defects have been shown to be highly efficient metal-free photocatalysts for the cyclization of N,N-dimethylanilines with maleimides to produce tetrahydroquinolines in quantitative yields. rsc.org

The integration of these green chemistry principles into the synthesis of this compound can lead to more sustainable and environmentally responsible manufacturing processes. ijirt.org

Solid-Phase Synthesis Techniques for Tetrahydroquinoxaline Scaffolds

Solid-phase organic synthesis (SPOS) has become a powerful tool for the rapid generation of libraries of compounds for high-throughput screening. mdpi.com This technique involves attaching a starting material to a solid support (resin) and carrying out a series of reactions, with purification achieved by simple filtration and washing of the resin.

A traceless solid-phase synthesis of tetrahydroquinoxalines has been developed, allowing for the introduction of three points of diversity. researchgate.net The synthesis begins with the reductive amination of an aldehyde-functionalized polystyrene resin with an amino alcohol. The resulting resin-bound secondary amine is then reacted with an o-fluoronitrobenzene. Subsequent mesylation of the hydroxyl group and reduction of the nitro group with tin(II) chloride leads to spontaneous cyclization to form the tetrahydroquinoxaline ring. The secondary amine of the tetrahydroquinoxaline can be further derivatized before the final product is cleaved from the resin. researchgate.net

This solid-phase approach offers several advantages over traditional solution-phase synthesis, including simplified purification, the ability to drive reactions to completion using excess reagents, and the potential for automation. The traceless nature of the linker ensures that no residual functionality from the resin is present in the final product.

The versatility of solid-phase synthesis allows for the creation of a wide variety of tetrahydroquinoxaline derivatives by changing the building blocks used at each diversification step. researchgate.net This methodology is highly valuable for the exploration of structure-activity relationships in drug discovery programs.

Chemical Reactivity and Mechanistic Investigations of 6 Bromo 1,2,3,4 Tetrahydroquinoxaline

Reaction Pathways and Transformation Mechanisms

The reactivity of 6-bromo-1,2,3,4-tetrahydroquinoxaline is multifaceted, with potential for electrophilic substitution on the aromatic ring, nucleophilic activity at the nitrogen atoms, and transformations involving the bromine substituent.

Electrophilic Reactivity of the Tetrahydroquinoxaline Ring

The tetrahydroquinoxaline ring system, particularly the benzene (B151609) portion, is susceptible to electrophilic aromatic substitution. The amino group (-NH-) in the saturated ring is an activating group, directing incoming electrophiles to the ortho and para positions. However, the presence of the bromine atom at the 6-position influences the regioselectivity of further substitutions.

Nucleophilic Reactivity of the Nitrogen Centers

The two nitrogen atoms in the tetrahydro-pyrazine ring possess lone pairs of electrons, rendering them nucleophilic. These centers can participate in reactions with various electrophiles, such as alkyl halides and acylating agents, leading to N-substituted derivatives. The relative reactivity of the N1 and N4 positions can be influenced by steric and electronic factors.

Reactivity of the Bromine Substituent towards Further Transformations

The bromine atom at the 6-position is a key functional group that opens avenues for a wide range of synthetic modifications. It can be readily displaced or participate in coupling reactions, significantly enhancing the molecular diversity accessible from this scaffold. A primary example of this reactivity is its use in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, in Suzuki-Miyaura coupling reactions, the bromine atom can be replaced with various aryl or heteroaryl groups through the reaction with a corresponding boronic acid in the presence of a palladium catalyst and a base. This methodology is a powerful tool for the synthesis of complex molecules.

Role of Substituents on Reaction Selectivity and Yield

The nature and position of substituents on the this compound framework play a crucial role in directing the outcome of chemical reactions. For example, the presence of electron-donating or electron-withdrawing groups on the aromatic ring can modulate the nucleophilicity of the ring and influence the regioselectivity of electrophilic substitution reactions. Similarly, substituents on the nitrogen atoms can sterically hinder or electronically influence the reactivity of both the nitrogen centers and the aromatic ring.

Catalytic Transformations Involving this compound

Catalysis is central to unlocking the synthetic potential of this compound. As mentioned, palladium-catalyzed cross-coupling reactions are particularly significant for modifying the bromine substituent. Various palladium catalysts, often in combination with specific ligands, are employed to achieve high yields and selectivity in these transformations. The choice of catalyst, ligands, base, and solvent system is critical and is often optimized for specific coupling partners.

Investigations into Oxidation and Reduction Chemistry of the Quinoxaline (B1680401) Framework

The tetrahydroquinoxaline core can undergo oxidation to the corresponding aromatic quinoxaline. This transformation, often achieved using various oxidizing agents, results in a fully conjugated system. Conversely, while the tetrahydroquinoxaline is already in a reduced state compared to quinoxaline, the aromatic portion can potentially undergo reduction under specific conditions, although this is less common. The presence of the bromine atom can influence the conditions required for these redox transformations.

Spectroscopic Data for this compound Remains Elusive in Public Databases

A thorough search of public scientific databases and chemical literature has revealed a significant lack of detailed, publicly available spectroscopic data for the compound this compound. Despite its validated chemical structure and commercial availability, specific experimental datasets for advanced structural elucidation techniques—including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—are not present in the accessed resources.

Consequently, the generation of a detailed article focusing on the advanced structural elucidation and spectroscopic analysis of this specific compound, as per the requested outline, cannot be completed at this time. The creation of such an article requires specific, verifiable data points (e.g., chemical shifts, mass-to-charge ratios, vibrational frequencies, and absorption maxima) to populate the required data tables and provide a foundation for detailed analysis. Without this foundational data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

While general principles of spectroscopic techniques and fragmentation patterns for related classes of compounds are well-documented, applying such general information to this compound without experimental verification would be inappropriate for a scientific article. The precise influence of the bromine atom and the specific arrangement of the tetrahydroquinoxaline core on the spectroscopic output requires direct measurement.

Research and chemical data providers have indexed the compound, confirming its molecular formula (C₈H₉BrN₂) and molecular weight (approx. 213.1 g/mol ). However, the comprehensive analytical data necessary for the in-depth discussion outlined in the proposed article structure is not available. This includes:

¹H and ¹³C NMR: Specific chemical shifts (δ), coupling constants (J), and data from two-dimensional NMR techniques (like COSY, HSQC, or HMBC) are unavailable.

Mass Spectrometry: While the molecular ion peak can be predicted, the detailed experimental fragmentation pattern, which is crucial for structural confirmation, has not been found.

Infrared (IR) Spectroscopy: A list of characteristic absorption bands (in cm⁻¹) corresponding to the vibrational modes of the functional groups and the molecule's backbone is not documented.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Information on the compound's electronic transitions, specifically its maximum absorption wavelengths (λmax), is not published in the searched databases.

Further research or de novo analysis by chemists would be required to generate the necessary data to fulfill the request for a detailed spectroscopic analysis of this compound.

Advanced Structural Elucidation and Spectroscopic Analysis of this compound

Following a comprehensive search of scientific databases and literature, it has been determined that there is no publicly available X-ray crystallographic data for the specific chemical compound “this compound.” Consequently, a detailed analysis of its solid-state molecular architecture, as requested in the outline, cannot be provided.

The required experimental data from X-ray crystallography is essential for a thorough discussion of the following topics:

Advanced Structural Elucidation and Spectroscopic Analysis of 6 Bromo 1,2,3,4 Tetrahydroquinoxaline

X-ray Crystallography for Solid-State Molecular Architecture Determination:Without a determined crystal structure, no information can be given on the precise three-dimensional arrangement of the atoms and molecules in the solid state.

Analysis of Disorder Phenomena in Crystal Structures:The presence of any static or dynamic disorder within the crystal lattice can only be identified and analyzed during the process of crystal structure determination and refinement.

While research exists for structurally similar compounds, such as derivatives of 6-bromo-1,2,3,4-tetrahydroquinoline (B57606) , this information is not applicable to the distinct heterocyclic system of quinoxaline (B1680401) . The user’s strict instruction to focus solely on “6-Bromo-1,2,3,4-tetrahydroquinoxaline” prevents the inclusion of data from these related but different molecules.

Therefore, the generation of the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection is not possible at this time due to the absence of the foundational experimental data.

Computational and Theoretical Chemistry of 6 Bromo 1,2,3,4 Tetrahydroquinoxaline

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in predicting the molecular geometry, vibrational frequencies, and electronic properties of molecules. These theoretical approaches provide insights that are complementary to experimental data.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. For quinoxaline (B1680401) derivatives, DFT calculations, often using hybrid functionals like B3LYP, are employed to determine optimized geometries, vibrational frequencies, and chemical shifts. nih.govresearchgate.net Such studies help in understanding the stability and reactivity of these compounds. For instance, DFT has been used to study the mechanism of iridium-catalyzed asymmetric hydrogenation for the synthesis of chiral tetrahydroquinoxaline derivatives. rsc.org While these studies establish the utility of DFT in this class of compounds, specific calculations detailing the molecular properties of 6-Bromo-1,2,3,4-tetrahydroquinoxaline have not been specifically reported in the surveyed literature.

Ab Initio and Semi-Empirical Methods

Ab initio and semi-empirical methods are alternative computational approaches to study molecular properties. Ab initio methods are based on first principles without the inclusion of empirical parameters, while semi-empirical methods use parameters derived from experimental data to simplify calculations. These methods are foundational in computational chemistry and have been applied to a wide range of heterocyclic compounds. However, specific applications of these methods to generate detailed molecular property data for this compound are not documented in the available research.

Electronic Structure Analysis

The analysis of a molecule's electronic structure is crucial for predicting its reactivity, intermolecular interactions, and spectroscopic properties.

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Calculations

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A small HOMO-LUMO gap generally implies high chemical reactivity. Quantum chemical methods are routinely used to calculate these values for various organic molecules, including quinoxaline and quinazoline (B50416) derivatives. researchgate.netufms.br However, specific calculated values for the HOMO-LUMO energy gap of this compound are not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. It provides a visual representation of the electrostatic potential on the electron density surface. MEP analysis has been performed on related heterocyclic systems, such as quinazoline derivatives, to understand substituent effects on electrostatic surface features. ufms.br This type of analysis for this compound would provide insight into its reactive behavior, but such specific maps are not present in the available scientific reports.

Charge Distribution and Atomic Partial Charges

The distribution of electron density in a molecule can be quantified by calculating atomic partial charges. This information helps in understanding the molecule's polarity and its interaction with other molecules or ions. Methods like Natural Bond Orbital (NBO) analysis are often used to derive these charges and to study intramolecular interactions. ufms.br For related quinazoline structures, NBO analysis has been used to evaluate interactions affected by substitutions. ufms.br Specific data on the atomic partial charges for this compound remains uncharacterised in the available literature.

Conformational Analysis and Energy Minima Determination

The conformational flexibility of this compound is primarily dictated by the puckering of the tetrahydro-pyrazine ring. Theoretical calculations, typically employing Density Functional Theory (DFT) methods, are instrumental in identifying the stable conformers and determining their relative energies.

For the parent 1,2,3,4-tetrahydroquinoxaline (B1293668), computational studies have identified two primary inequivalent conformers. researchgate.net These arise from the different puckering of the saturated heterocyclic ring, leading to twisted conformations. The most stable conformer is characterized by an equatorial orientation of the hydrogen atoms on both nitrogen atoms (N1 and N4), adopting a C2 symmetry. researchgate.net A second, less stable conformer also exists. The energy difference between these conformers in the ground state (S0) is calculated to be around 450 ± 100 cm⁻¹. researchgate.net

The expected stable conformers would likely resemble a half-chair or twist-boat conformation for the six-membered di-aza ring, analogous to substituted cyclohexanes. The relative energies of these conformers are crucial for understanding the compound's reactivity and its interactions with biological targets, as the lowest energy conformer will be the most populated at equilibrium.

Table 1: Predicted Relative Energies of this compound Conformers This table is a representation of expected results from DFT calculations, based on the analysis of the parent compound and related structures.

| Conformer | Ring Pucker | N-H Orientation | Relative Energy (kcal/mol) |

| 1 | Twist-Chair | Di-equatorial | 0.00 (Global Minimum) |

| 2 | Twist-Chair | Axial-Equatorial | ~1.3 |

| 3 | Boat | - | Higher |

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. Calculations would be performed on the optimized geometry of the most stable conformer of this compound. The calculated chemical shifts are then typically scaled using empirical factors to improve agreement with experimental data. For comparison, the experimental ¹H NMR spectra of the related compound, 6-bromo-1,2,3,4-tetrahydroquinoline, show characteristic signals for the aromatic and aliphatic protons, which would be analogous to those expected for the target molecule. researchgate.netresearchgate.net

UV-Vis Spectroscopy: The electronic absorption spectrum in the UV-Vis region can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netsharif.edu These calculations provide information about the energies of electronic transitions from the ground state to various excited states. The results are often presented as oscillator strengths versus wavelength. For this compound, transitions would likely involve π-π* excitations within the aromatic ring and n-π* transitions associated with the nitrogen lone pairs. The bromine substituent would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted tetrahydroquinoxaline due to its electron-donating and withdrawing effects through resonance and induction.

Table 2: Predicted Spectroscopic Data for this compound This table illustrates the type of data generated from theoretical predictions.

| Parameter | Predicted Value |

| ¹H NMR (ppm) | Aromatic Protons: 6.5-7.5 ppm; Aliphatic Protons: 2.5-4.0 ppm |

| ¹³C NMR (ppm) | Aromatic Carbons: 110-150 ppm; Aliphatic Carbons: 40-50 ppm |

| UV-Vis λmax (nm) | ~280-320 nm (π-π), ~340-380 nm (n-π) |

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling can be used to investigate the mechanisms of chemical reactions, including the synthesis of this compound. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified. smu.edu

A common synthetic route to tetrahydroquinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, followed by reduction. For this compound, this would involve 4-bromo-1,2-diaminobenzene. Computational studies can model this reaction pathway to determine the activation energies for each step.

The characterization of transition states is a key aspect of this modeling. A transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the geometry of the molecule as it transforms from reactant to product. Frequency calculations are used to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org The Intrinsic Reaction Coordinate (IRC) method can then be used to follow the reaction path from the transition state down to the reactants and products, confirming that the identified transition state connects the correct species. smu.edu

Computational Modeling of Molecular Recognition and Specific Interactions

Understanding how this compound interacts with other molecules, particularly biological macromolecules like proteins, is crucial for applications in medicinal chemistry. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools used for this purpose.

Molecular Docking: Docking studies predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For this compound, this would involve docking the molecule into the active site of a target protein. For instance, studies on the structurally related 6-bromo quinazoline derivatives have explored their interactions with the Epidermal Growth Factor Receptor (EGFR). nih.gov These studies reveal key interactions such as hydrogen bonds, π-π stacking, and hydrophobic interactions.

For this compound, the N-H groups of the tetrahydro-pyrazine ring can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors. The aromatic ring can participate in π-π stacking and hydrophobic interactions. The bromine atom can form halogen bonds or participate in other electrostatic interactions.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. This provides a more realistic picture of the binding stability and the specific interactions that are maintained.

Table 3: Potential Molecular Interactions of this compound in a Protein Binding Site This table is a generalized representation of potential interactions based on the compound's structure and docking studies of similar molecules.

| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Residue on Protein |

| Hydrogen Bond (Donor) | N1-H, N4-H | Asp, Glu, Ser, Thr (side chain carbonyl/hydroxyl) |

| Hydrogen Bond (Acceptor) | N1, N4 | Ser, Thr, Tyr (hydroxyl), Gln, Asn (amide) |

| π-π Stacking | Benzene (B151609) Ring | Phe, Tyr, Trp, His |

| Hydrophobic Interaction | Benzene Ring, Aliphatic Ring | Ala, Val, Leu, Ile, Met |

| Halogen Bond | Bromine Atom | Backbone carbonyl oxygen, Lewis basic side chains |

Advanced Applications and Research Horizons in Organic and Materials Science

6-Bromo-1,2,3,4-tetrahydroquinoxaline as a Versatile Synthetic Synthon

In the field of organic synthesis, which focuses on constructing complex molecules from simpler ones, the utility of versatile building blocks is paramount. This compound serves as an exemplary synthetic synthon, a foundational unit from which a multitude of more complex chemical structures can be built. Its value stems from the combination of its heterocyclic tetrahydroquinoxaline core and the strategically positioned, reactive bromine atom.

The tetrahydroquinoxaline framework provides a rigid, bicyclic structure that is a common motif in many biologically active compounds. This core can influence the conformational properties of larger molecules, which is a critical factor in designing new pharmaceutical agents and functional materials. The bromine atom at the 6-position is a key functional handle for synthetic chemists. nbinno.com It serves as a highly reactive site, particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions. nbinno.com These reactions are fundamental tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the systematic elaboration of the tetrahydroquinoxaline scaffold.

Key transformations involving the bromo-substituent include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups.

Heck Reaction: Coupling with alkenes to form substituted olefins.

Sonogashira Coupling: Reaction with terminal alkynes to introduce acetylenic moieties.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with amines.

Beyond palladium catalysis, the bromine atom can be converted into organometallic reagents, such as organolithium or Grignard reagents, through metal-halogen exchange. nbinno.com This conversion further broadens the synthetic possibilities, allowing for reactions with a different set of electrophiles. The dual functionality of the stable heterocyclic core and the reactive C-Br bond makes this compound a robust and sought-after starting material for creating diverse molecular libraries aimed at discovering new pharmaceuticals and advanced materials. nbinno.com

Development of Functional Materials Utilizing Tetrahydroquinoxaline Scaffolds

The unique electronic and structural properties of the tetrahydroquinoxaline scaffold have made it a valuable component in the design and synthesis of a wide range of functional organic materials. Researchers have successfully integrated this heterocyclic system into molecules designed for specific applications in optics, electronics, and sensing.

The quinoxaline (B1680401) and tetrahydroquinoxaline skeletons are effective chromophores and fluorophores, forming the basis for various dyes and fluorescent materials. mdpi.com The introduction of a 1,4-diethyl-1,2,3,4-tetrahydroquinoxaline (B1144689) moiety into certain organic molecules has been shown to create environment-sensitive fluorogens, which are compounds that become fluorescent when they bind to a specific target or are in a particular chemical environment. nih.gov These materials can be used as polarity sensors and for fluorescently labeling organelles within living cells, such as the endoplasmic reticulum and lysosomes. nih.gov

Quinoxaline-based organoboron fluorophores have also been developed, exhibiting wavelength-tunable fluorescence with high quantum yields. rsc.org The modification of the quinoline (B57606) skeleton to a quinoxaline one can produce a bathochromic effect, shifting the fluorescence to longer, lower-energy wavelengths. mdpi.com This tunability is a crucial property for developing probes and labels for various biological and material science applications.

| Material Type | Scaffold | Key Feature | Application |

| Environment-Sensitive Fluorogens | 1,4-diethyl-1,2,3,4-tetrahydroquinoxaline | Fluorescence depends on solvent polarity and pH | Cellular imaging, polarity sensing nih.gov |

| Organoboron Fluorophores | Quinoxaline | Wavelength-tunable fluorescence, large Stokes shifts | Highly efficient fluorescent dyes rsc.org |

| Visible Light Photoinitiators | Quinoxaline | Shifted fluorescence band compared to quinoline | Photopolymerization reactions mdpi.com |

In the realm of organic electronics, quinoxaline derivatives have emerged as highly promising materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). Quinoxalines are known to be strong electron-accepting materials due to the high electron affinity conferred by their two symmetric nitrogen atoms. case.edu This property makes them excellent candidates for electron-transporting layers (ETLs) and as components in emitters for OLEDs. beilstein-journals.org

Specifically, tetrahydroquinoxaline and its derivatives have been incorporated into thermally activated delayed fluorescence (TADF) emitters. rsc.orgrsc.org TADF materials are considered a cornerstone for next-generation, high-efficiency OLEDs. researchgate.net By integrating a tetrahydroquinoxaline donor into a boron-nitrogen framework, researchers have created TADF emitters that achieve high external quantum efficiencies and reduced efficiency roll-off in OLED devices. rsc.org

Furthermore, novel organic sensitizers for DSSCs have been synthesized using a quinoxaline unit as the electron-accepting component. case.edunih.gov These sensitizers, often featuring a donor-π-acceptor (D-π-A) structure, have demonstrated respectable power conversion efficiencies, highlighting that the quinoxaline unit is a promising building block for organic sensitizers in solar energy applications. case.edu

| Device | Material Role | Key Compound Class | Performance Highlight |

| OLED | TADF Emitter | Tetrahydroquinoxaline-integrated organoboron | High external quantum efficiency (28.7%) and mitigated efficiency roll-off rsc.org |

| OLED | Electron-Transporting Material | Quinoxaline derivatives | Efficient charge transport beilstein-journals.org |

| DSSC | Organic Sensitizer | Triphenylamine-Quinoxaline conjugate | Power conversion efficiencies up to 5.56% case.edunih.gov |

The advantageous electronic properties of quinoxalines have been extended to polymeric systems for use in optoelectronic devices like organic solar cells. Quinoxaline-based conjugated polymers have been actively investigated for this purpose. case.edu A notable example is the polymer PTQ10, which incorporates a quinoxaline unit and has been used to achieve impressive power conversion efficiencies in polymer solar cells. beilstein-journals.org

Researchers have synthesized series of quinoxaline-containing polymers with different donor units to tune their optoelectronic properties for applications such as electrochromic materials. researchgate.net By modifying the structure, properties like color, optical contrast, and switching speed can be optimized. The development of such polymers, including regioregular polymerized small molecule acceptors (PSMAs), is a key strategy for advancing the efficiency and stability of all-polymer solar cells. rsc.org These materials combine the processability of polymers with the high performance of small-molecule acceptors. researchgate.net

The tetrahydroquinoxaline scaffold is an excellent platform for constructing chemosensors due to its ability to form stable complexes with analytes and its favorable photophysical properties that can signal a binding event. A reversible fluorescent and colorimetric sensor based on a 2,3-diphenyl-5,6,7,8-tetrahydroquinoxaline derivative has been developed for the selective detection of Ni²⁺ ions in aqueous media. rsc.orgrsc.org This sensor exhibits a rapid response and a low detection limit. rsc.org

Similarly, amine-incorporated quinoxaline scaffolds have been designed as fluorescent sensors for the quantitative detection of trace amounts of water in common organic solvents. nih.gov These sensors show a significant solvatochromic effect, where their fluorescence properties change based on the polarity of the solvent, allowing for the sensitive detection of moisture. nih.gov Other systems based on aminoquinoxalines have been developed as dual colorimetric and fluorescent sensors for measuring pH in aqueous solutions. mdpi.com The development of quinoxaline-based probes has also extended to the detection of reactive oxygen species like hypochlorite. rsc.org

| Sensor Target | Scaffold | Detection Method | Key Feature |

| Ni²⁺ Ions | 2,3-diphenyl-5,6,7,8-tetrahydroquinoxaline | Fluorescent & Colorimetric | High selectivity and rapid response rsc.orgrsc.org |

| Trace Water | Amine-incorporated Quinoxaline | Fluorescent | High sensitivity for moisture in organic solvents nih.gov |

| pH | Aminoquinoxaline | Colorimetric & Fluorescent | Dual-mode sensing in aqueous media mdpi.com |

| Hypochlorite | Quinoxaline-bis(BF₂) complex | Fluorescent | Highly efficient detection probe rsc.org |

Future Directions in the Chemical Exploration of Halogenated Tetrahydroquinoxaline Systems

The exploration of halogenated tetrahydroquinoxaline systems, particularly this compound, stands at a promising intersection of synthetic chemistry and materials science. Future research is poised to build upon the established versatility of this scaffold to create next-generation materials with enhanced complexity and functionality.

A primary direction will involve leveraging the synthetic utility of the carbon-bromine bond more extensively. While its use in fundamental cross-coupling reactions is established, future work will likely focus on more intricate, multi-step synthetic sequences. This could involve sequential, site-selective functionalization to build highly complex, three-dimensional molecules for applications in medicinal chemistry, drawing inspiration from the continued approval of new halogenated drugs for various treatments. mdpi.com The development of novel domino reactions starting from halogenated tetrahydroquinoxalines could provide rapid access to diverse chemical libraries, accelerating the discovery of new bioactive compounds. nih.gov

In materials science, a key trend will be the integration of multiple functionalities onto a single tetrahydroquinoxaline-based molecule. For instance, by using the bromo-substituent as an anchor point, researchers could attach other functional units—such as electron-donating or -accepting groups, sensor moieties, or polymerizable groups—to the core scaffold. This approach could lead to multifunctional materials, such as a single polymer that combines electroluminescent properties with chemical sensing capabilities, or a fluorescent dye that can be easily incorporated into a polymeric matrix for optoelectronic devices.

Furthermore, the exploration of other halogenated systems (e.g., chloro-, iodo-, or fluoro-tetrahydroquinoxalines) will offer a pathway to fine-tune the electronic and steric properties of these molecules. Different halogens provide distinct reactivities in cross-coupling reactions and can influence intermolecular interactions, which are critical for the performance of organic electronic materials. This systematic variation will provide deeper insights into structure-property relationships and enable the rational design of materials with optimized performance for OLEDs, solar cells, and sensors.

Q & A

Basic Synthesis and Characterization

Q1: What is the standard synthetic route for 6-Bromo-1,2,3,4-tetrahydroquinoxaline, and how is its purity confirmed? Methodological Answer: The compound is synthesized via chlorination of 6-bromo-1,4-dihydroquinoxaline-2,3-dione using phosphorus oxychloride (POCl₃) in the presence of DMF as a catalyst . Key steps include:

Reaction of 4-bromo-o-phenylenediamine with oxalic acid in HCl to form the dihydroquinoxaline intermediate.

Chlorination with POCl₃ to introduce chlorine substituents.

Reduction to yield the tetrahydroquinoxaline backbone.

Analytical confirmation:

- IR Spectroscopy : Detects functional groups (e.g., NH stretches at ~3415 cm⁻¹ and aromatic C-Br vibrations at ~550 cm⁻¹).

- ¹H-NMR : Identifies proton environments (e.g., broad singlets for NH/NH₂ groups at δ 5.00–9.16 ppm) .

- Elemental Analysis : Validates molecular formula (C₉H₁₀BrN) .

Reactivity and Substitution Patterns

Q2: How does the bromine atom influence regioselectivity in nucleophilic substitution reactions of this compound derivatives? Methodological Answer: The bromine atom exerts a strong electron-withdrawing (-R) effect, activating adjacent positions for nucleophilic attack. For example:

- In reactions with hydrazine, the chlorine atom at the 3-position (para to bromine) is preferentially substituted due to enhanced electrophilicity from bromine’s -R effect .

- Experimental Design : Use kinetic studies (e.g., monitoring reaction progress via HPLC) and computational modeling (DFT) to map electron density distribution and predict reactivity .

Safety and Handling

Q3: What safety protocols are critical when handling this compound? Methodological Answer: Refer to the Material Safety Data Sheet (MSDS):

- Hazards : Harmful via inhalation, skin contact, or ingestion. Use fume hoods, nitrile gloves, and lab coats .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Mechanistic Studies

Q4: How can computational methods elucidate the electronic effects of bromine in tetrahydroquinoxaline derivatives? Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess bromine’s impact on electron distribution and aromatic stability.

- Molecular Electrostatic Potential (MEP) Maps : Visualize electrophilic regions influenced by bromine’s -R effect .

- Validation : Compare computational results with experimental data (e.g., Hammett constants or reaction kinetics).

Contradictions in Data

Q5: How should researchers resolve discrepancies in reported spectral data or reactivity for brominated tetrahydroquinoxalines? Methodological Answer:

- Cross-Verification : Use multiple analytical techniques (e.g., LC-MS, ¹³C-NMR) to confirm structural assignments.

- Literature Benchmarking : Compare with peer-reviewed studies (e.g., IR/NMR data from ) .

- Replicate Experiments : Control variables (e.g., solvent polarity, temperature) to isolate conflicting factors.

Advanced Synthetic Applications

Q6: What strategies optimize the synthesis of quinoxaline-based heterocycles from this compound? Methodological Answer:

- Catalytic Cross-Coupling : Employ Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the bromine site.

- Microwave-Assisted Synthesis : Reduce reaction times and improve yields (e.g., 30 minutes vs. 24 hours under conventional heating) .

- Regioselective Functionalization : Leverage bromine’s directing effects to install substituents at specific positions.

Analytical Challenges

Q7: What advanced techniques characterize the stereochemical properties of tetrahydroquinoxaline derivatives? Methodological Answer:

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry (e.g., CCDC reference 1983315 for related quinoxalines) .

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB.

- Circular Dichroism (CD) : Analyze Cotton effects to assign absolute configurations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.